molecular formula C22H25N3O2S B2910391 4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886897-98-9

4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2910391
CAS No.: 886897-98-9
M. Wt: 395.52
InChI Key: GTJUKOIDNBMJRJ-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This molecule is a hybrid structure featuring two key pharmacophores: a benzamide unit and a 5-phenyl-1H-imidazole ring, connected by a thioethyl linker. The imidazole ring is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and coordinate with metal ions, which is critical for binding to various biological targets . Compounds containing the imidazole nucleus have demonstrated a broad spectrum of biological activities in scientific studies, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects . Specifically, structurally related benzimidazole and imidazole derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR) for antimicrobial research and kinesin spindle protein (KSP) for anticancer research . The amide bond in this molecule is a fundamental functional group in biomolecules and pharmaceuticals, and its properties are a key focus in the design of bioactive compounds and peptidomimetics . The presence of the butoxy side chain may influence the compound's lipophilicity and overall pharmacokinetic properties. This product is intended for non-clinical, non-diagnostic research purposes, such as in vitro binding assays, mechanism of action studies, and as a building block in the synthesis of more complex molecules. It is supplied for use in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-butoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-2-3-14-27-19-11-9-18(10-12-19)21(26)23-13-15-28-22-24-16-20(25-22)17-7-5-4-6-8-17/h4-12,16H,2-3,13-15H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJUKOIDNBMJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a butoxy group, an imidazole moiety, and a benzamide functionality. Its molecular formula is C24H29N3O4SC_{24}H_{29}N_3O_4S, with a molecular weight of approximately 395.5 g/mol. This compound has garnered attention in various biological studies due to its potential pharmacological activities.

Chemical Structure

The structural components of this compound include:

  • A butoxy group that enhances solubility.
  • An imidazole ring , often linked to diverse pharmacological activities.
  • A benzamide core , which is a common scaffold in medicinal chemistry.

Pharmacological Properties

Compounds containing imidazole rings are frequently associated with a range of pharmacological activities, including:

  • Antimicrobial : The imidazole moiety can interact with microbial enzymes, potentially inhibiting their function.
  • Anticancer : Similar compounds have shown efficacy in targeting various cancer cell lines, including those resistant to traditional therapies .

The mechanism of action for this compound is thought to involve:

  • Binding to Enzymatic Targets : The imidazole ring may chelate metal ions or bind to active sites on enzymes, inhibiting their activity.
  • Modulation of Protein Interactions : The benzamide core can interact with various proteins or receptors, influencing their biological functions.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique features that may enhance its biological activity:

Compound NameStructureKey Features
1-benzylimidazoleStructureLacks the butoxy group; used in similar biological studies
PhenylthioacetamideStructureContains a thioether; potential antimicrobial activity
4-methoxy-N-(2-(phenylthio)ethyl)benzamideStructureSimilar benzamide structure; different substituents

The unique combination of the butoxy group and the imidazole ring in this compound distinguishes it from others, potentially enhancing its solubility and bioavailability compared to similar compounds lacking such modifications.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds in various settings:

  • Antimicrobial Studies : Derivatives containing imidazole rings have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
  • Anticancer Activity : Research indicates that benzamide derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving downregulation of key proteins associated with tumor growth and survival .

Scientific Research Applications

4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound with a complex structure that includes a butoxy group, an imidazole moiety, and a benzamide functionality. Its molecular formula is C22H25N3O2SC_{22}H_{25}N_3O_2S, and it has a molecular weight of approximately 395.5 g/mol. The compound also features a phenyl group attached to the imidazole ring, which may contribute to its biological activity. Imidazole rings are often associated with diverse pharmacological activities.

Pharmaceuticals and Research

The applications of this compound are primarily in pharmaceuticals and research. It has shown promise in various biological studies. Interaction studies focus on its binding affinity to various biological targets. The unique combination of the butoxy group and the imidazole ring in this compound distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability compared to others lacking such modifications.

Potential Biological Activities

This compound has been investigated for its potential biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name/ID Core Structure Key Substituents/Modifications Reported Activity
Target Compound Benzamide 4-Butoxyphenyl, ethyl-thioether-linked 5-phenylimidazole Hypothesized anticancer
W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) Benzamide 2,4-Dinitrophenyl, acetamido-linked benzimidazole-thio Antimicrobial, anticancer
9a–9e (Phenoxymethylbenzoimidazole-triazole-thiazole derivatives) Benzoimidazole Triazole-thiazole-acetamide, phenoxymethyl Not specified (synthetic focus)
8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) Thiadiazole-pyridine Acetylpyridinyl, phenyl-thiadiazole Not specified (structural analysis)
Thiazolylmethylthio-benzamide derivatives Benzamide Thiazole/isoxazole-thioether, substituted pyridines Anticancer, antiviral
Key Observations:

Substituent Effects on Lipophilicity :

  • The 4-butoxyphenyl group in the target compound likely enhances lipophilicity compared to polar groups like the 2,4-dinitrophenyl in W1 or ester-containing derivatives (e.g., 8b–c in ) . This could improve blood-brain barrier penetration or cellular uptake.
  • Conversely, electron-withdrawing groups (e.g., nitro in W1) may reduce metabolic stability but increase electrophilic reactivity for target binding .

Linker Flexibility and Heterocyclic Diversity :

  • The ethyl-thioether linker in the target compound offers moderate flexibility compared to the rigid acetamido spacer in W1 or the fused thiadiazole-pyridine system in 8a . Flexible linkers may accommodate diverse binding pockets.
  • The 5-phenylimidazole moiety provides a planar aromatic system for π-π stacking, distinct from the triazole-thiazole systems in 9a–9e or thiazolylmethylthio groups in derivatives .

Synthetic Routes :

  • Thioether formation (as in the target compound) often employs Na₂S₂O₅ or similar agents in DMF (e.g., ) , while triazole-thiazole hybrids (9a–9e) use click chemistry with Cu(I) catalysts .

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